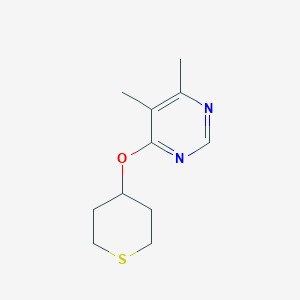

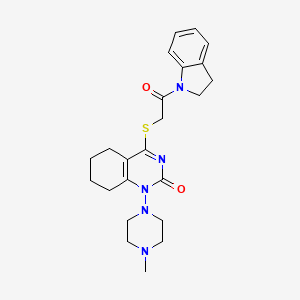

![molecular formula C22H27NO2S B2632589 N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide CAS No. 1396866-74-2](/img/structure/B2632589.png)

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide” is a complex organic molecule that contains several interesting structural components: a furan ring, a thiophene ring, and an adamantane moiety .

Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered aromatic ring with an oxygen atom . It also contains a thiophene ring, another five-membered aromatic ring, but with a sulfur atom . The adamantane moiety is a three-dimensional, cage-like structure composed of four connected cyclohexane rings in chair conformations .Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of various functional groups. The furan and thiophene rings are aromatic and might undergo electrophilic aromatic substitution. The adamantane moiety is quite stable and doesn’t usually participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, the presence of the adamantane moiety could influence its solubility and stability .Scientific Research Applications

Coordination Chemistry and Metal Complexes

The ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H₂L) serves as a versatile building block for metal complexes. When reacted with Cu(II), Co(II), Ni(II), and Zn(II) acetates, it forms complexes with a stoichiometric ratio of 1:2 (metal to ligand). Spectroscopic studies confirm that the ligand chelates to the metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. These complexes are stable and exhibit unique properties, making them valuable for applications in catalysis, materials science, and bioinorganic chemistry .

Quantum Chemical Calculations and Electronic Properties

Density Functional Theory (DFT) calculations reveal insights into the electronic structure of the ligand and its Ni(II) complex. The ligand and Ni(II) complex exhibit distinct Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Such information is crucial for understanding their reactivity, stability, and potential interactions with other molecules. These quantum mechanical studies contribute to the rational design of novel ligands and coordination complexes .

Cytotoxic Activity

In vitro studies evaluated the cytotoxicity of the isolated compounds (ligand and metal complexes) against HePG-2 and HCT-116 cell lines. Surprisingly, the ligand itself demonstrated higher potency than the metal complexes. This finding suggests that the ligand’s structural features play a crucial role in its biological activity. Further investigations could explore its potential as an anticancer agent or as a scaffold for drug development .

Antibacterial and Antifungal Properties

While not directly studied for this specific compound, Schiff bases (including furan derivatives) have exhibited antibacterial and antifungal activities. The presence of azomethine nitrogen (C=N) in Schiff bases allows them to interact with biomolecules, making them promising candidates for drug discovery. Future research could explore the antimicrobial potential of N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide .

Thiophene Derivatives and Medicinal Chemistry

Thiophene-based analogs, like the thiophenyl moiety in our compound, have fascinated researchers due to their biological activity. Medicinal chemists often explore thiophene derivatives for their potential as antitumor agents, anti-inflammatory drugs, and more. While our compound combines furan and thiophene, understanding its pharmacological properties could contribute to drug development .

Agrochemical Applications

Schiff bases have found applications in agrochemicals. Although specific studies on this compound are lacking, its structural features (furan and thiophene moieties) suggest potential use as a pesticide or herbicide. Investigating its interactions with plant receptors and pests could reveal valuable insights .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2S/c24-21(22-12-16-9-17(13-22)11-18(10-16)14-22)23(15-19-3-1-7-25-19)6-5-20-4-2-8-26-20/h1-4,7-8,16-18H,5-6,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOOUPVYDUMQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CS4)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

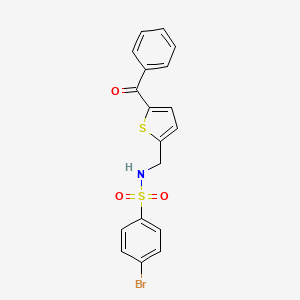

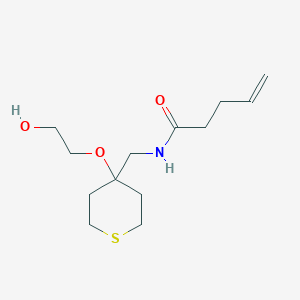

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2632509.png)

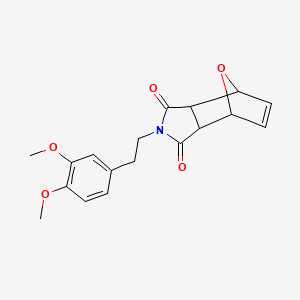

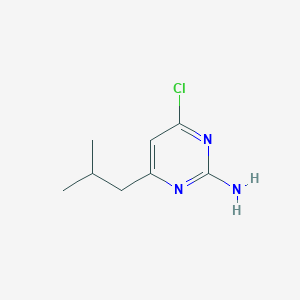

![N-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2632511.png)

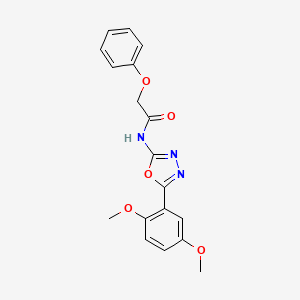

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)

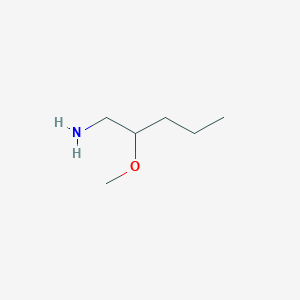

![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)

![2-[[2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone](/img/structure/B2632524.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2632527.png)